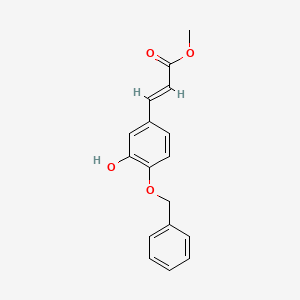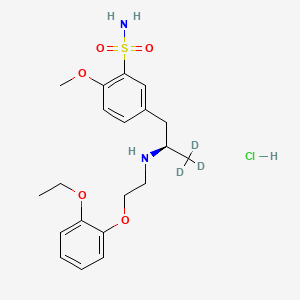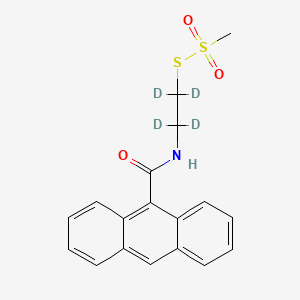
Fondenafil-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fondenafil-d5 is a deuterium-labeled derivative of Fondenafil. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly alter their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
The synthesis of Fondenafil-d5 involves the use of deuterated reagents in the reaction process. The specific synthetic route can vary depending on the desired purity and yield. Generally, the preparation involves the substitution of hydrogen atoms with deuterium in the parent compound, Fondenafil. This process requires careful control of reaction conditions to ensure the selective incorporation of deuterium .
Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds. These methods typically involve large-scale synthesis using deuterated reagents and solvents, followed by purification steps to achieve the desired product quality .
Chemical Reactions Analysis
Fondenafil-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield deuterated analogs of oxidized Fondenafil .
Scientific Research Applications
Fondenafil-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and breakdown of Fondenafil in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Fondenafil.
Industry: Applied in the development of new pharmaceuticals to improve drug efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Fondenafil-d5 is similar to that of Fondenafil. It involves the inhibition of phosphodiesterase type 5 (PDE-5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow. This mechanism is particularly relevant in the treatment of conditions such as erectile dysfunction and pulmonary arterial hypertension .
Comparison with Similar Compounds
Fondenafil-d5 is unique due to the incorporation of deuterium, which can enhance its pharmacokinetic and metabolic properties compared to its non-deuterated counterpart, Fondenafil. Similar compounds include other deuterium-labeled drugs such as deuterated sildenafil and deuterated tadalafil. These compounds also exhibit improved pharmacokinetic profiles and are used in similar research applications .
Properties
CAS No. |
1324230-58-1 |
|---|---|
Molecular Formula |
C24H32N6O3 |
Molecular Weight |
457.59 |
IUPAC Name |
5-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carbonyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,31)/i2D3,6D2 |
InChI Key |
BNQTXDVBJLRWNB-QKLSXCJMSA-N |
SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C |
Synonyms |
5-[2-Ethoxy-5-[(4-ethyl-d5-1-piperazinyl)carbonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)
![2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide](/img/structure/B589482.png)




![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)

